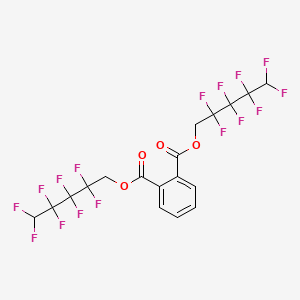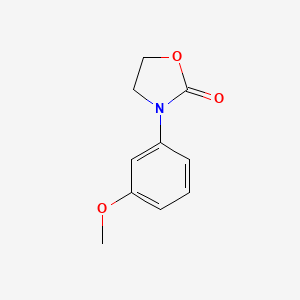![molecular formula C7H7NS B14748808 6-Methylpyrrolo[2,1-b][1,3]thiazole CAS No. 1122-34-5](/img/structure/B14748808.png)
6-Methylpyrrolo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyrrolo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrrolo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a pyrrole derivative . Another approach includes the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
6-Methylpyrrolo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Methylpyrrolo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-b][1,3]thiazole: Lacks the methyl group at the 6-position.
Pyrrolo[2,1-b][1,3]oxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.
Pyrrolo[2,1-b][1,3]imidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.
Uniqueness
6-Methylpyrrolo[2,1-b][1,3]thiazole is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
特性
CAS番号 |
1122-34-5 |
|---|---|
分子式 |
C7H7NS |
分子量 |
137.20 g/mol |
IUPAC名 |
6-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-4-7-8(5-6)2-3-9-7/h2-5H,1H3 |
InChIキー |
VOAMQAQHYKIFBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CSC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
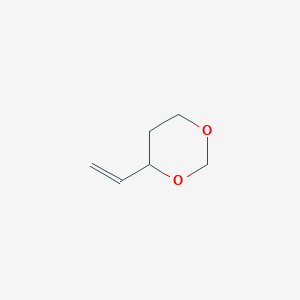
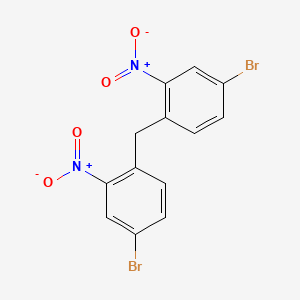
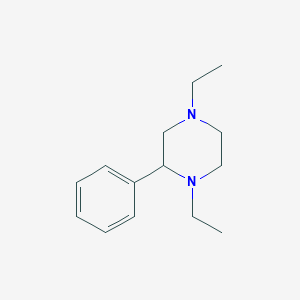
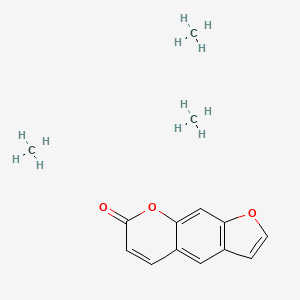
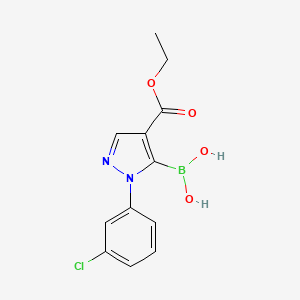

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
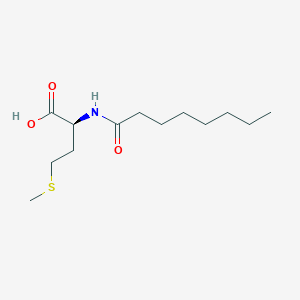
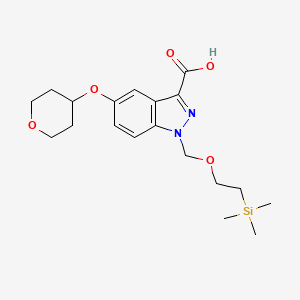
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
